

A Comparative Analysis of Dicreatine Malate and Creatine Monohydrate on Gene Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine malate*

Cat. No.: *B8822164*

[Get Quote](#)

A comprehensive review of the current scientific literature reveals a significant disparity in the experimental data available for **dicreatine malate** compared to the extensively studied creatine monohydrate, particularly concerning their impacts on gene expression. While creatine monohydrate's effects on various genetic pathways related to muscle physiology are well-documented, a noticeable gap exists in the scientific understanding of **dicreatine malate** at the molecular level.

This guide provides a detailed comparison based on the available evidence, catering to researchers, scientists, and drug development professionals. We will delve into the established impact of creatine monohydrate on gene expression and signaling pathways, supported by experimental data and protocols. In contrast, the discussion on **dicreatine malate** will be based on its chemical properties and theoretical advantages, acknowledging the current absence of direct research on its influence on gene expression.

Creatine Monohydrate: A Well-Established Modulator of Gene Expression

Creatine monohydrate is the most researched form of creatine and has been consistently shown to influence the expression of genes crucial for muscle growth, metabolism, and cellular adaptation.^[1] Supplementation with creatine monohydrate has been demonstrated to upregulate the mRNA levels of several key genes.

Impact on Anabolic Signaling and Muscle Growth Genes

Studies have shown that creatine monohydrate supplementation can increase the messenger RNA (mRNA) expression of Insulin-like Growth Factor-1 (IGF-1).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) IGF-1 is a potent anabolic hormone that plays a critical role in muscle hypertrophy. For instance, one study observed a 30% increase in resting muscle IGF-I mRNA after five days of creatine supplementation.[\[2\]](#)[\[4\]](#)

Furthermore, creatine has been shown to influence the expression of myosin heavy chain (MHC) isoforms, which are the primary proteins that make up muscle fibers.[\[7\]](#)[\[8\]](#) Research has indicated that long-term creatine supplementation, combined with resistance training, can significantly increase the mRNA expression of Type I, IIa, and IIx MHC isoforms.[\[8\]](#) This suggests that creatine can promote a shift towards more powerful muscle fiber types.

Influence on Metabolic Genes

Creatine monohydrate also impacts genes involved in energy metabolism. A notable example is the glucose transporter type 4 (GLUT4), which is responsible for transporting glucose into muscle cells.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Studies in rats have demonstrated that creatine feeding can lead to an approximate 100% increase in triceps GLUT4 mRNA levels.[\[9\]](#)[\[10\]](#)[\[11\]](#) This upregulation of GLUT4 expression may contribute to enhanced glycogen storage in muscles.[\[12\]](#)[\[13\]](#)

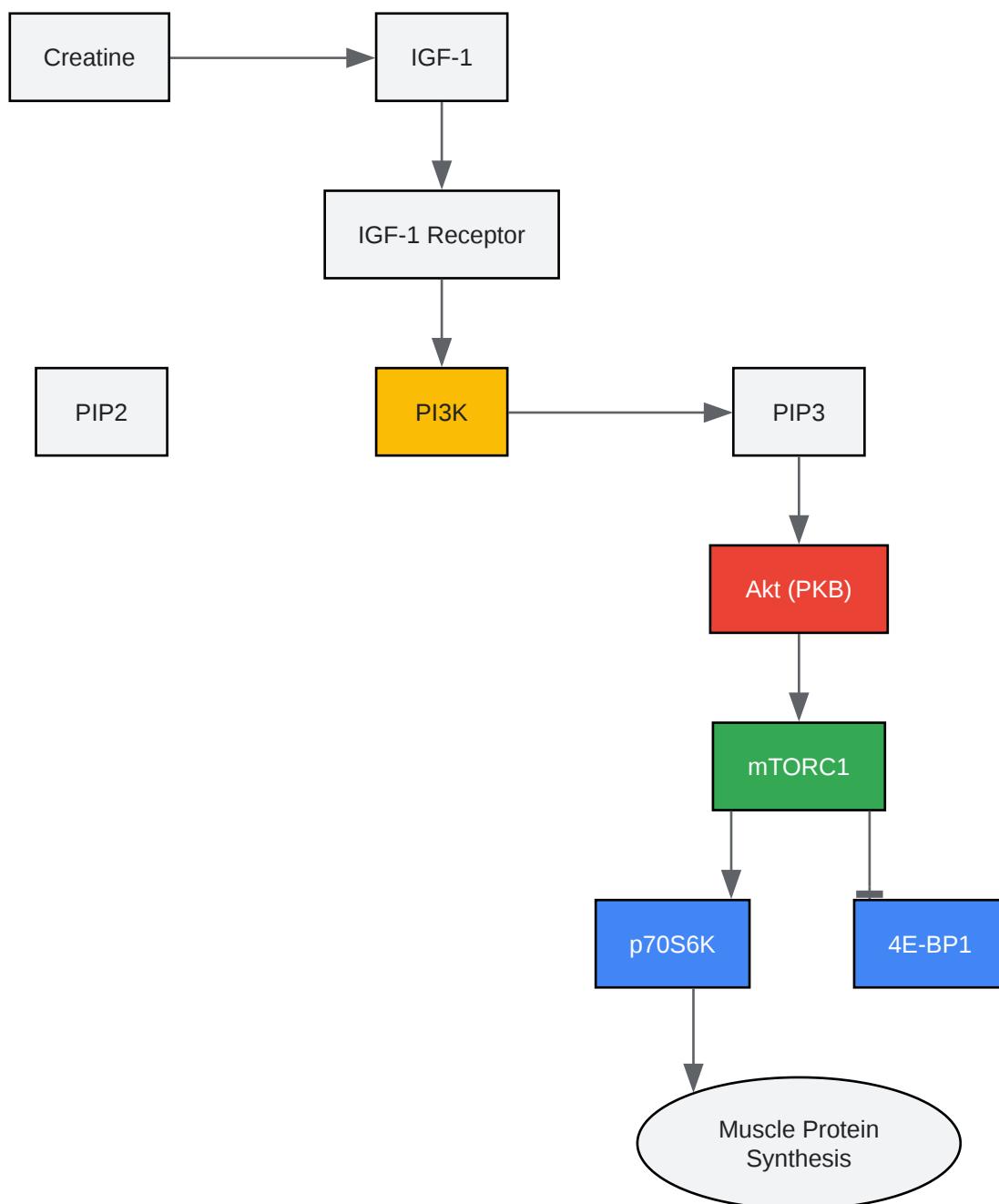
Quantitative Data on Gene Expression Changes with Creatine Monohydrate

The following table summarizes the quantitative changes in the mRNA expression of key genes following creatine monohydrate supplementation as reported in various studies.

Gene	Organism/Model	Dosage	Duration	Change in mRNA Expression	Reference
IGF-1	Human	21 g/day	5 days	+30% at rest	[2] [4]
GLUT-4	Rat	2% of chow	3 weeks	~+100% in triceps muscle	[9] [10] [11]
Myosin Heavy Chain I	Human	21 g/day	5 days	+80% at rest	[15]
Myosin Heavy Chain IIA	Human	21 g/day	5 days	+70% immediately after exercise	[15]
Collagen 1 (α1)	Human	21 g/day	5 days	+250% at rest	[15]

Dicreatine Malate: Theoretical Advantages but Lacking Gene Expression Data

Dicreatine malate is a compound formed by binding two creatine molecules to one molecule of malic acid. The primary proposed advantages of **dicreatine malate** over creatine monohydrate are its increased solubility in water and potentially better absorption, which could lead to reduced gastrointestinal distress for some individuals. Malic acid itself is an intermediate in the Krebs cycle, suggesting a potential synergistic effect on energy production.


However, it is crucial to note that there is a significant lack of scientific studies investigating the specific effects of **dicreatine malate** on gene expression. While it is plausible that the creatine component of **dicreatine malate** would exert similar effects to creatine monohydrate once absorbed, this has not been experimentally verified. Without direct research, any claims about its superior impact on gene expression remain speculative.

Signaling Pathways Modulated by Creatine

Creatine supplementation is known to influence key signaling pathways that regulate muscle protein synthesis and cell growth. The most prominent of these is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Creatine is thought to activate this pathway, leading to an increase in muscle protein synthesis. The activation of Akt by creatine can lead to the phosphorylation of downstream targets that promote protein synthesis and inhibit protein breakdown.

[Click to download full resolution via product page](#)

Caption: PI3K/Akt/mTOR signaling pathway activated by creatine.

Experimental Protocols

The following is a generalized experimental workflow for studying the impact of a supplement like creatine on muscle gene expression.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for gene expression analysis.

Detailed Methodologies

Muscle Biopsy: A common procedure involves obtaining a muscle tissue sample from the vastus lateralis muscle using a Bergström needle with suction.[16] Biopsies are typically taken at baseline and after the supplementation and/or training period.

RNA Extraction and RT-qPCR: Total RNA is extracted from the muscle tissue using standard commercial kits. The concentration and purity of the RNA are determined using spectrophotometry. The RNA is then reverse-transcribed into complementary DNA (cDNA). Quantitative polymerase chain reaction (qPCR) is performed on the cDNA using primers specific to the genes of interest to quantify their expression levels.[17] Housekeeping genes, such as β -actin or cyclophilin, are used for normalization.[17]

Conclusion

The existing body of scientific evidence robustly supports the role of creatine monohydrate as a significant modulator of gene expression in skeletal muscle, particularly in pathways related to muscle growth and metabolism. The quantitative data from numerous studies provide a clear picture of its effects at the molecular level.

In contrast, the impact of **dicreatine malate** on gene expression remains largely unknown due to a lack of direct experimental investigation. While its chemical properties suggest potential benefits in terms of solubility and tolerability, any claims regarding its superiority over creatine monohydrate in influencing gene expression are not currently supported by scientific data.

For researchers, scientists, and drug development professionals, creatine monohydrate remains the gold standard for which a wealth of mechanistic data is available. Future research is warranted to elucidate whether **dicreatine malate** offers any unique or enhanced effects on gene expression compared to its well-studied counterpart. Until such data becomes available, any comparisons must be made with the clear understanding of this significant gap in the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. paulogentil.com [paulogentil.com]
- 4. Increased IGF mRNA in human skeletal muscle after creatine supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caccl-lrccd.primo.exlibrisgroup.com [caccl-lrccd.primo.exlibrisgroup.com]
- 6. Creatine increases IGF-I and myogenic regulatory factor mRNA in C(2)C(12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Creatine Supplementation on the Myostatin Pathway and Myosin Heavy Chain Isoforms in Different Skeletal Muscles of Resistance-Trained Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of oral creatine and resistance training on myosin heavy chain expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Creatine feeding increases GLUT4 expression in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Creatine feeding increases GLUT4 expression in rat skeletal muscle. | Semantic Scholar [semanticscholar.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Creatine supplementation increases glycogen storage but not GLUT-4 expression in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Creatine supplementation increases glycogen storage but not GLUT-4 expression in human skeletal muscle : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 14. consensus.app [consensus.app]
- 15. Effects of resistance exercise with and without creatine supplementation on gene expression and cell signaling in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Effects of creatine supplementation on housekeeping genes in human skeletal muscle using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Dicreatine Malate and Creatine Monohydrate on Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8822164#comparing-the-impact-of-dicreatine-malate-and-creatine-monohydrate-on-gene-expression>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com